

Pharmacokinetics of Antitumor Agent-120: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Antitumor agent-120**

Cat. No.: **B2600699**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a comprehensive overview of the pharmacokinetic profile of **Antitumor agent-120**, a novel investigational compound with demonstrated antitumor activity. The information presented herein is intended to guide further preclinical and clinical development. This guide details the absorption, distribution, metabolism, and excretion (ADME) characteristics of **Antitumor agent-120**, based on a series of in vitro and in vivo studies. Methodologies for key experiments are described, and quantitative data are summarized for ease of reference. Additionally, a proposed signaling pathway for the agent's mechanism of action and a typical experimental workflow are visualized.

Pharmacokinetic Profile

The pharmacokinetic properties of **Antitumor agent-120** have been characterized in both preclinical species and early-phase human trials. The compound exhibits dose-proportional increases in exposure, with a moderate half-life that supports a once-daily dosing regimen.

Absorption

Following oral administration, **Antitumor agent-120** is readily absorbed, with peak plasma concentrations observed within 2-4 hours. The absolute bioavailability is estimated to be approximately 60% in humans, suggesting good absorption and first-pass metabolism.

Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters in Healthy Human Volunteers

Dose Group	Cmax (ng/mL)	Tmax (hr)	AUC (0-inf) (ng·hr/mL)	T½ (hr)
100 mg	550 ± 120	2.5 ± 0.5	4800 ± 950	18.5 ± 3.2
200 mg	1150 ± 250	2.8 ± 0.6	10200 ± 2100	19.1 ± 3.5
400 mg	2400 ± 500	3.0 ± 0.8	21500 ± 4300	18.8 ± 3.1

Data are presented as mean ± standard deviation.

Distribution

Antitumor agent-120 exhibits a moderate volume of distribution, indicating that it distributes into tissues but does not extensively accumulate in deep tissue compartments. Plasma protein binding is approximately 95%, primarily to albumin.

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters in Cancer Patients (Day 14)

Dose Group (once daily)	Cmax,ss (ng/mL)	Cmin,ss (ng/mL)	AUC (0-24) (ng·hr/mL)	Accumulation Ratio
150 mg	1400 ± 300	150 ± 40	13500 ± 2800	1.8 ± 0.3
300 mg	2900 ± 650	320 ± 70	28000 ± 5900	1.9 ± 0.4

Data are presented as mean ± standard deviation. ss = steady state.

Metabolism

The primary route of metabolism for **Antitumor agent-120** is hepatic, mainly through the cytochrome P450 (CYP) 3A4 enzyme system. Two major inactive metabolites, M1 (hydroxylated) and M2 (N-dealkylated), have been identified in plasma and urine.

Excretion

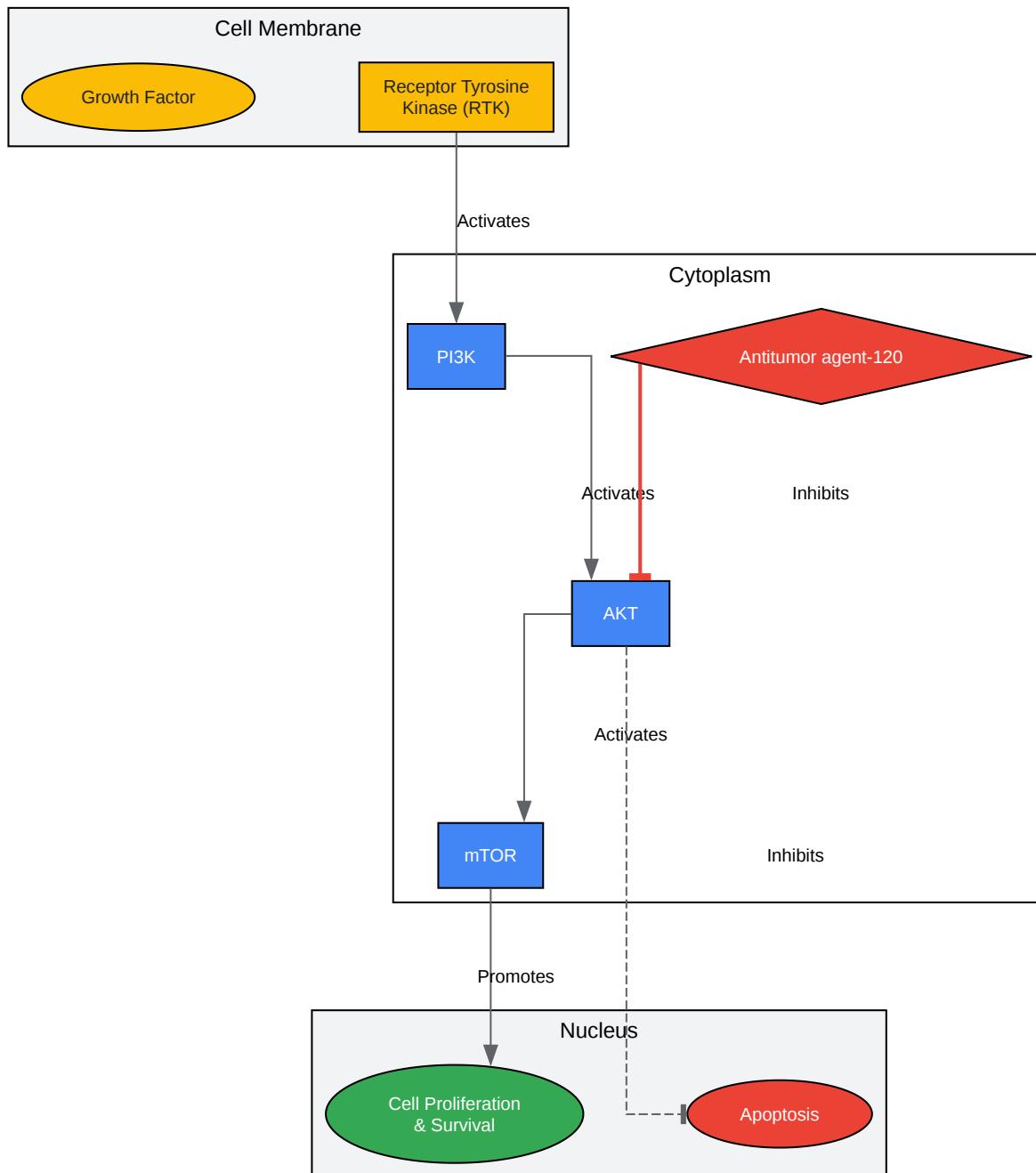
Excretion of **Antitumor agent-120** and its metabolites occurs through both renal and fecal routes. Approximately 30% of the administered dose is recovered in the urine (5% as unchanged drug) and about 60% in the feces over 7 days.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents

- Species: Male Sprague-Dawley rats (n=6 per group).
- Administration: A single dose of **Antitumor agent-120** (10 mg/kg) was administered via oral gavage or intravenous bolus.
- Sample Collection: Blood samples (approx. 0.2 mL) were collected from the tail vein at pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.
- Bioanalysis: Plasma concentrations of **Antitumor agent-120** were determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
- Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

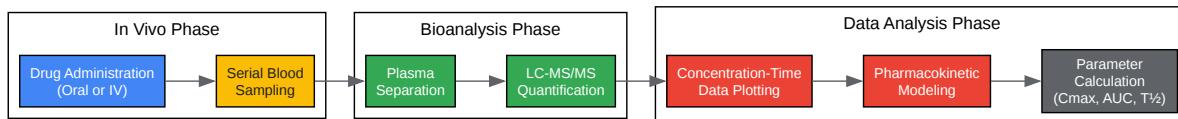
Human Phase I Clinical Trial


- Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.
- Participants: Healthy volunteers (for SAD) and patients with advanced solid tumors (for MAD).
- Dosing: SAD cohorts received single oral doses of 100, 200, and 400 mg. MAD cohorts received once-daily oral doses of 150 and 300 mg for 14 days.
- Pharmacokinetic Sampling: Serial blood samples were collected at frequent intervals over 48 hours post-dose for SAD and on Day 1 and Day 14 for MAD.
- Bioanalysis: Plasma concentrations were quantified using a validated LC-MS/MS assay.

- Safety Monitoring: Included vital signs, ECGs, clinical laboratory tests, and adverse event monitoring.

Visualizations

Proposed Signaling Pathway


The antitumor activity of **Antitumor agent-120** is hypothesized to involve the inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in human cancers.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action of **Antitumor agent-120** via inhibition of the AKT signaling pathway.

Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DC120, a novel and potent inhibitor of AKT kinase, induces tumor cell apoptosis and suppresses tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacokinetics of Antitumor Agent-120: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2600699#pharmacokinetics-of-antitumor-agent-120\]](https://www.benchchem.com/product/b2600699#pharmacokinetics-of-antitumor-agent-120)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com